2-(tetrazol-1-yl)pyridine-4-carboxylic acid
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Overview
Description
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Tetrazoles are often used as bioisosteres of carboxylic acids, which means they can mimic the biological activity of carboxylic acids while offering enhanced stability and other beneficial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves the use of sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another approach is the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under specific conditions to modify the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, although tetrazoles are resistant to oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives with potential biological activities .
Scientific Research Applications
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets with high affinity. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar biological activities.
5-Substituted Tetrazoles: These compounds have various substituents attached to the tetrazole ring, offering diverse biological activities.
Pyridine-4-carboxylic Acid: The parent compound without the tetrazole ring, used in various chemical and biological applications.
Uniqueness
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid is unique due to the combination of the tetrazole and pyridine rings, which provides enhanced stability and specific biological activities compared to its individual components . The presence of the carboxylic acid functional group further enhances its potential as a bioisostere in drug design .
Properties
Molecular Formula |
C7H5N5O2 |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-2-8-6(3-5)12-4-9-10-11-12/h1-4H,(H,13,14) |
InChI Key |
XXAWYHAEHQHNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NN=N2 |
Origin of Product |
United States |
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